![molecular formula C22H22N4O3 B2832180 3-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899985-95-6](/img/structure/B2832180.png)
3-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
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Overview
Description
3-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase B (PKB/Akt) pathway, which is involved in various cellular processes such as cell survival, proliferation, and metabolism.
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
The compound has been involved in various synthetic pathways and chemical reactions, which are fundamental for the development of new pharmaceuticals and materials. For instance, the synthesis of Gefitinib, a significant anticancer drug, involves transformations that are closely related to the chemical structure and reactivity patterns of similar compounds, showcasing the potential of 3-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide in pharmaceutical synthesis (Jin et al., 2005). Moreover, research on novel benzodifuranyl derivatives for their anti-inflammatory and analgesic properties has highlighted the versatility of related chemical frameworks in generating new therapeutics (Abu‐Hashem et al., 2020).
Biological Activities and Drug Development
The structural features of 3-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide and its derivatives have been explored for various biological activities. These studies provide a foundation for developing new drugs with potential applications in cancer therapy, antibacterial agents, and enzyme inhibitors. For instance, the synthesis and evaluation of compounds for antimicrobial activities have demonstrated the significant potential of molecules within this chemical class to serve as a basis for developing new antimicrobial agents (Bektaş et al., 2007).
Material Science and Catalysis
The chemistry of 3-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide extends beyond pharmaceuticals into material science and catalysis. The molecular structure and reactivity of compounds with similar frameworks make them suitable candidates for creating new materials and catalysts. Studies have shown the potential of such compounds in synthesizing polyesteramides with pendant functional groups, which are crucial for developing novel materials with specific properties (Veld et al., 1992).
Mechanism of Action
Target of Action
The primary targets of the compound “3-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide” are currently unknown. This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Mode of Action
It is known that benzanilides, the class of compounds to which it belongs, often interact with their targets through the formation of hydrogen bonds and hydrophobic interactions .
properties
IUPAC Name |
3-methoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-28-19-4-2-3-17(15-19)22(27)23-18-7-5-16(6-8-18)20-9-10-21(25-24-20)26-11-13-29-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLRPTZNQLHFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide |
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